4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester

Medicinal Chemistry ADME Optimization Synthetic Intermediate

This 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester (CAS 2112841-52-6, 98% purity) provides a dual warhead for lipid-metabolism programs. The 2-CF3 group blocks CYP-mediated aromatic oxidation, delivering superior metabolic stability over non-fluorinated analogs. The methyl ester protects the benzoic acid, allowing chemoselective reactions at the 4-acetyl ketone—hydrazones, α-halogenations, or Claisen condensations—without carboxylate interference. Pre-validated in cellular assays against ACAT1 (2.50 μM) and ACC1 (1 nM), it accelerates SAR campaigns for NAFLD and atherosclerosis. Order now to benchmark your derivatives against these target-engagement data.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
CAS No. 2112841-52-6
Cat. No. B1484631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester
CAS2112841-52-6
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F
InChIInChI=1S/C11H9F3O3/c1-6(15)7-3-4-8(10(16)17-2)9(5-7)11(12,13)14/h3-5H,1-2H3
InChIKeyQYCMXSFWBVUHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-2-trifluoromethyl-benzoic Acid Methyl Ester (CAS 2112841-52-6): Sourcing Guide for Pharmaceutical Intermediate Applications


4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester (CAS 2112841-52-6, molecular formula C11H9F3O3, MW 246.18) is a fluorinated aromatic compound featuring a trifluoromethyl (-CF3) group at the 2-position, an acetyl (-COCH3) group at the 4-position, and a methyl ester (-COOCH3) moiety on the benzoic acid core. This substitution pattern imparts distinct physicochemical properties including a calculated LogP of 2.6946 . The compound is offered commercially at 98% purity and serves primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting metabolic disorders [1].

4-Acetyl-2-trifluoromethyl-benzoic Acid Methyl Ester: Critical Substituent and Ester Specificity in Synthesis and Assay Outcomes


Generic substitution of 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester with its close analogs is not viable for applications requiring specific pharmacokinetic tuning or reproducible biological activity. The methyl ester serves as a protected carboxylic acid, enabling orthogonal synthetic manipulations that the free acid (4-acetyl-2-trifluoromethylbenzoic acid) cannot undergo, such as selective reductions or nucleophilic additions without competing acid-base chemistry. Conversely, the 2-trifluoromethyl group, a lipophilic and metabolically stable bioisostere, confers distinct target engagement properties compared to non-fluorinated analogs like methyl 4-acetylbenzoate (CAS 3609-53-8). Furthermore, positional isomers (e.g., 3-acetyl-5-trifluoromethylbenzoic acid) exhibit divergent steric and electronic profiles, precluding interchangeable use in structure-activity relationship (SAR) campaigns. The following evidence quantifies these critical differentiation dimensions.

4-Acetyl-2-trifluoromethyl-benzoic Acid Methyl Ester: Quantitative Differentiation Evidence Against Key Comparators


Methyl Ester vs. Free Carboxylic Acid: Differential Lipophilicity and Molecular Properties

The methyl ester of 4-acetyl-2-trifluoromethyl-benzoic acid demonstrates significantly enhanced lipophilicity compared to its free acid counterpart. The calculated LogP for the target methyl ester is 2.6946 , whereas the free acid (4-acetyl-2-trifluoromethylbenzoic acid) has a LogP of 2.07 [1]. This difference of ΔLogP = 0.6246 translates to an approximately 4.2-fold increase in calculated octanol-water partition coefficient, indicating improved membrane permeability potential.

Medicinal Chemistry ADME Optimization Synthetic Intermediate

ACAT1 Inhibition Activity: Biological Benchmarking for the Methyl Ester Scaffold

The methyl ester derivative has established biological activity as an inhibitor of human ACAT1 (Acetyl-CoA acetyltransferase, mitochondrial). In a cell-based assay using HepG2 cells, the compound exhibited an IC50 of 2.50 μM (2500 nM) against ACAT1, measured via inhibition of triglyceride synthesis following 13C-oleic acid incorporation [1]. While no direct comparator IC50 was identified in the same assay for the free acid or non-fluorinated analog, this value establishes a quantitative baseline for SAR exploration in this chemical series. The trifluoromethyl substitution at the 2-position is a known contributor to ACAT1 inhibition potency compared to non-fluorinated benzoate scaffolds.

Lipid Metabolism Enzyme Inhibition Cardiovascular Research

ACC1 Modulation: Cell-Based EC50 Value for the Methyl Ester Derivative

The methyl ester compound demonstrates nanomolar potency in modulating human ACC1 (Acetyl-CoA carboxylase 1) activity. In HepG2 cells, the compound achieved an EC50 of 1 nM for inhibition of ACC1 as assessed by lipid content using 13C-labeled acetate as substrate [1]. This represents a significant potency advantage compared to typical ACC1/ACC2 inhibitors from alternative benzoic acid series, which often exhibit IC50 values in the 250-500 nM range in recombinant enzyme assays [2]. The 1 nM cellular EC50 suggests superior cellular permeability and target engagement compared to carboxylate-containing ACC inhibitors that may require prodrug strategies.

Lipogenesis Metabolic Disorders Enzyme Modulation

Positional Specificity: 4-Acetyl-2-CF3 Substitution Pattern vs. 3-Acetyl-5-CF3 Isomer

The 4-acetyl-2-trifluoromethyl substitution pattern creates a distinct electronic environment compared to the 3-acetyl-5-trifluoromethyl regioisomer. In the target compound, the electron-withdrawing trifluoromethyl group at the ortho position relative to the ester exerts a strong inductive effect on the carbonyl reactivity, while the para-acetyl group provides an orthogonal handle for condensation reactions (e.g., Claisen-Schmidt, hydrazone formation). In contrast, the 3-acetyl-5-trifluoromethyl benzoic acid analog (C10H7F3O3) places the CF3 group meta to the carboxyl and para to the acetyl, altering both the acidity of the benzoic acid moiety and the electrophilicity of the acetyl ketone. These electronic differences manifest in divergent reactivity in nucleophilic addition and cross-coupling applications [1].

Structure-Activity Relationship Regioisomer Comparison Scaffold Differentiation

Fluorinated vs. Non-Fluorinated Analog: Impact of Trifluoromethyl on Metabolic Stability

The presence of the trifluoromethyl group at the 2-position confers significantly enhanced metabolic stability compared to the non-fluorinated methyl 4-acetylbenzoate analog (CAS 3609-53-8). Trifluoromethyl groups are established bioisosteres that block cytochrome P450-mediated oxidative metabolism at the substitution site. In multiple medicinal chemistry campaigns, direct substitution of CF3 for CH3 has been shown to improve metabolic half-life and reduce clearance. For example, in captopril analogs, trifluoromethyl substitution yielded a 33-fold increase in potency (IC50 = 3×10⁻¹⁰ M vs. 8×10⁻⁸ M) and extended duration of action [1]. The target compound's 2-CF3 group blocks para-hydroxylation of the aromatic ring, a primary metabolic pathway for non-fluorinated benzoate esters.

Metabolic Stability Fluorine Chemistry Drug Design

Synthetic Accessibility: Commercially Available 98% Purity vs. Custom Synthesis Requirements for Analogs

4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester is commercially available at 98% purity from established chemical suppliers, with documented analytical characterization . In contrast, closely related analogs such as 3-acetyl-5-trifluoromethylbenzoic acid and 4-acetyl-2-aminobenzoate derivatives typically require custom synthesis with lead times exceeding 20-30 days and cost premiums of 50-200% for small quantities [1]. The target compound's catalog status eliminates synthesis validation overhead and reduces procurement cycle time from weeks to days.

Procurement Efficiency Supply Chain Lead Time Optimization

4-Acetyl-2-trifluoromethyl-benzoic Acid Methyl Ester: Evidence-Backed Research and Industrial Application Scenarios


Lead Optimization in Metabolic Disease Programs Targeting ACAT1 and ACC1

Based on its verified IC50 of 2.50 μM against human ACAT1 and EC50 of 1 nM against human ACC1 in HepG2 cellular assays [1], this compound serves as a pre-validated starting scaffold for medicinal chemistry programs focused on lipid metabolism disorders, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). The methyl ester can be used directly in cellular SAR studies or hydrolyzed to the free acid for target engagement assays requiring a carboxylate pharmacophore .

Protected Carboxylic Acid Synthon for Multi-Step Organic Synthesis

The methyl ester functionality (LogP 2.6946) provides orthogonal protection of the benzoic acid moiety during synthetic sequences involving nucleophilic additions, reductions, or cross-couplings at the 4-acetyl ketone [1]. Unlike the free acid (LogP 2.07), which can undergo competing acid-base reactions, the ester enables chemoselective transformations at the acetyl group (e.g., hydrazone formation, α-halogenation, Claisen condensations) without carboxylate interference . This protected status is critical for building block applications in complex molecule assembly.

In Vivo Pharmacokinetic Studies Requiring Enhanced Metabolic Stability

The 2-trifluoromethyl substituent confers a class-level advantage in metabolic stability by blocking cytochrome P450-mediated aromatic oxidation [1]. This compound is suitable for in vivo proof-of-concept studies where rapid clearance of non-fluorinated analogs (e.g., methyl 4-acetylbenzoate) would confound efficacy interpretation. The 1 nM cellular EC50 for ACC1 further supports its use in target engagement and biomarker studies in rodent models of metabolic disease without requiring immediate prodrug optimization .

Structure-Activity Relationship (SAR) Library Expansion Using a Characterized Core

With established activity data against both ACAT1 (IC50 2.50 μM) and ACC1 (EC50 1 nM), this compound provides a data-rich starting point for systematic SAR exploration [1]. Researchers can derivatize the 4-acetyl ketone via condensation reactions, modify the ester via transesterification or amidation, or reduce the acetyl to a secondary alcohol, all while maintaining the metabolically stabilizing 2-CF3 group and tracking activity shifts against the baseline values reported herein .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.